3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate
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Overview
Description
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate is a quaternary ammonium salt with a unique structure that includes a quinuclidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate typically involves the quaternization of 3-(Methoxycarbonyl)quinuclidine with methyl iodide, followed by ion exchange with sodium hydrogensulfate to yield the desired hydrogensulfate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles replace the methyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the quinuclidine core, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of the original compound.
Hydrolysis: The major product is 3-(Carboxy)quinuclidin-1-ium hydrogensulfate.
Oxidation: The primary product is the N-oxide derivative of the quinuclidine core.
Scientific Research Applications
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex quinuclidine derivatives.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Catalysis: It can be used as a phase-transfer catalyst in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate involves its interaction with molecular targets such as enzymes and receptors. The quinuclidine core can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)quinuclidine: Lacks the quaternary ammonium group, making it less reactive in nucleophilic substitution reactions.
1-Methylquinuclidin-1-ium iodide: Similar structure but different counterion, which can affect solubility and reactivity.
Quinuclidine: The parent compound, which lacks the methoxycarbonyl and quaternary ammonium groups.
Uniqueness
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate is unique due to its combination of a quinuclidine core with a methoxycarbonyl group and a quaternary ammonium ion. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
624726-34-7 |
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Molecular Formula |
C10H19NO6S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
hydrogen sulfate;methyl 1-methyl-1-azoniabicyclo[2.2.2]octane-3-carboxylate |
InChI |
InChI=1S/C10H18NO2.H2O4S/c1-11-5-3-8(4-6-11)9(7-11)10(12)13-2;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ULVFSYPLVDJOGQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)C(=O)OC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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